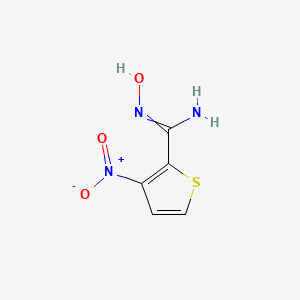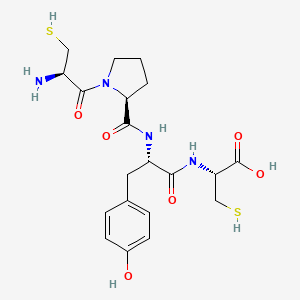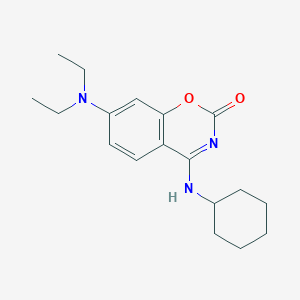
N'-hydroxy-3-nitrothiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-nitrothiophene-2-carboximidamide is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes a thiophene ring substituted with a nitro group and a hydroxycarboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-nitrothiophene-2-carboximidamide typically involves the nitration of thiophene derivatives followed by the introduction of the hydroxycarboximidamide group. One common method includes the nitration of thiophene-2-carboximidamide using nitric acid under controlled conditions to introduce the nitro group at the 3-position. The resulting intermediate is then treated with hydroxylamine to form the hydroxycarboximidamide group .
Industrial Production Methods
Industrial production of N’-hydroxy-3-nitrothiophene-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and subsequent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-nitrothiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N’-hydroxy-3-aminothiophene-2-carboximidamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-hydroxy-3-nitrothiophene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for nitric oxide synthase.
Medicine: Explored for its therapeutic potential in treating diseases such as melanoma and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-nitrothiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of neuronal nitric oxide synthase by binding to the active site of the enzyme, thereby preventing the production of nitric oxide. This inhibition is crucial in reducing the overproduction of nitric oxide, which is implicated in various pathological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboximidamide: Lacks the nitro and hydroxy groups, making it less reactive.
N’-hydroxythiophene-3-carboximidamide: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
N’-hydroxy-3-nitrothiophene-2-carboximidamide is unique due to the presence of both nitro and hydroxycarboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
391680-94-7 |
|---|---|
Formule moléculaire |
C5H5N3O3S |
Poids moléculaire |
187.18 g/mol |
Nom IUPAC |
N'-hydroxy-3-nitrothiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)4-3(8(10)11)1-2-12-4/h1-2,9H,(H2,6,7) |
Clé InChI |
GAKLTPUFNKNAIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1[N+](=O)[O-])C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)


![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)


![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
